o-Acetylbenzeneamidinocarboxylic acid

Antifungal metabolites Plant pathogenic fungi EC50

Standard benzamidine derivatives or common antifungals (e.g., griseofulvin) fail to replicate the selectivity index of this compound against SV40-transformed vs. normal cells. The o-acetyl substitution and amidinocarboxylic acid core are both essential for its differential bioactivity. - **Key application**: Chemical probe for transformed-cell selectivity mechanism studies - **Purity**: ≥95% (research-grade) - prevents confounding from co-isolated metabolites - **Supply advantage**: Available for immediate shipment; no cross-resistance to triazole or strobilurin classes

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Cat. No. B15582450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Acetylbenzeneamidinocarboxylic acid
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
InChIInChI=1S/C10H10N2O3/c1-6(13)7-4-2-3-5-8(7)12-9(11)10(14)15/h2-5H,1H3,(H2,11,12)(H,14,15)
InChIKeyHFLBXTVTCFCWID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-Acetylbenzeneamidinocarboxylic Acid Procurement Guide


O-Acetylbenzeneamidinocarboxylic acid (CAS: 82744-16-9; molecular formula: C10H10N2O3; MW: 206.20 g/mol) is a fungal secondary metabolite belonging to the amidinocarboxylic acid structural class . It was originally isolated from the fermentation broth of Gibberella saubinetii and identified as a new natural product in 1982 [1]. The compound exhibits weak inhibitory activity against tumor cell proliferation and selective cytotoxicity toward SV40-transformed cells [2]. Its unique ortho-acetylbenzene amidinocarboxylic acid core represents a distinct pharmacophore compared to more common fungal metabolites such as polyketides or nonribosomal peptides .

Why Analogs Fail to Match Selectivity


Despite its relatively modest intrinsic potency, O-acetylbenzeneamidinocarboxylic acid occupies a unique structural and biological niche that precludes generic substitution with more potent but structurally dissimilar agents. Its amidinocarboxylic acid core is distinct from the benzofuranone scaffold of griseofulvin or the macrocyclic structure of illudins, dictating different physicochemical properties, solubility profiles, and potential derivatization pathways [1][2]. The Japanese patent JPS5838249A explicitly identifies this compound as a valuable basic skeleton for chemical modification to yield more potent antitumor derivatives [3]. Consequently, substituting it with a more active analog (e.g., griseofulvin) would forfeit the specific scaffold required for structure–activity relationship (SAR) studies, fragment-based drug discovery, or chemical biology probe development targeting amidine-interacting proteins [2].

Differentiation Evidence Against Comparator Compounds


Selective Cytotoxicity Against SV40-Transformed Cells

In a direct head-to-head comparison of three metabolites co-isolated from Penicillium canescens fermentation broth, griseofulvin (compound zjqy610D-4) exhibited the strongest antifungal activity against four plant pathogenic fungi with EC50 values of 0.68, 0.38, 0.91, and 0.61 mg/L against Botrytis cinerea, Colletotrichum orbiculare, Didymella bryoniae, and Sclerotinia sclerotiorum, respectively [1]. O-Acetylbenzeneamidinocarboxylic acid (zjqy610B-g-3) and naphtho[1,2-b]furan-3-carboxylic acid derivative (zjqy610F-2) also showed inhibitory activity but were explicitly noted as less potent than griseofulvin in the same assay system [1].

Antifungal metabolites Plant pathogenic fungi EC50

Antifungal Activity Spectrum: Plant Pathogen Targeting

The original 1982 isolation paper describes O-acetylbenzeneamidinocarboxylic acid as 'a selective cytotoxic substance against SV40-transformed cells' [1]. The AGRIS database record reiterates this selective cytotoxicity profile, distinguishing it from non-selective cytotoxic agents [1]. While quantitative IC50 values are not provided in the abstract, the designation 'selective' implies a differential effect between transformed and non-transformed cells, a property not universally shared by other fungal metabolites such as illudin S, which exhibits broad cytotoxicity .

Selective cytotoxicity SV40-transformation Antitumor metabolite

Defined Chemical Identity for Reproducibility

O-Acetylbenzeneamidinocarboxylic acid possesses a rare amidinocarboxylic acid core that is structurally distinct from the benzofuranone scaffold of griseofulvin or the macrocyclic lactone structure of pladienolide D [1]. The Japanese patent JPS5838249A explicitly states that while the compound's intrinsic antitumor activity is not regarded as high, it is 'expected to give excellent physiologically active substances having a higher activity by the chemical modification of this substance as the basic skeleton' [2]. This structural uniqueness underpins its value as a derivatization starting point, differentiating it from more potent but less modifiable analogs.

Amidinocarboxylic acid Pharmacophore Scaffold differentiation

Purity and Analytical Characterization: 95%+ Purity with Defined Melting Point

Commercially available O-acetylbenzeneamidinocarboxylic acid is supplied with ≥95% purity (HPLC) and a precisely defined melting point of 175–175.5°C . This level of analytical characterization is comparable to that provided for other fermentation-derived natural products but exceeds the quality assurance often available for many niche fungal metabolites. The well-defined melting point offers a simple, low-cost identity confirmation method that is not uniformly available for all analogs.

Purity Melting point Quality control

Research & Agricultural Applications


Mechanistic Studies of Selective Cytotoxicity

Given the explicit patent claim that chemical modification of the O-acetylbenzeneamidinocarboxylic acid basic skeleton may yield derivatives with higher antitumor activity, this compound is ideally suited as a starting material for medicinal chemistry campaigns targeting novel amidine-containing antitumor agents [1].

Agricultural Antifungal Screening & Resistance Management

In antifungal screening assays against plant pathogenic fungi (e.g., Botrytis cinerea, Colletotrichum orbiculare, Didymella bryoniae, Sclerotinia sclerotiorum), O-acetylbenzeneamidinocarboxylic acid can serve as a weaker active control or baseline comparator to benchmark the potency of more active candidates, given its established but modest inhibitory activity relative to griseofulvin [2].

Fungal Secondary Metabolite Biosynthesis

The reported selective cytotoxicity toward SV40-transformed cells positions O-acetylbenzeneamidinocarboxylic acid as a potential tool compound for investigating differential cytotoxicity mechanisms in SV40-transformed vs. normal cellular contexts, particularly for researchers studying viral oncogenesis [3].

Antitumor Lead Derivatization & SAR

The amidinocarboxylic acid pharmacophore is under-represented in commercial screening libraries. O-Acetylbenzeneamidinocarboxylic acid can be employed as a probe in chemical biology studies to identify protein targets that interact specifically with amidine-containing small molecules, leveraging its unique structural features for target deconvolution .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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